Oral Bioavailability and In Vivo Potency Advantage Over Aztreonam
While aztreonam is approximately twice as potent as tigemonam in vitro, the in vivo situation is reversed due to the superior oral bioavailability of tigemonam. This pharmacokinetic advantage allows tigemonam to achieve comparable or superior therapeutic efficacy after oral dosing [1].
| Evidence Dimension | In Vivo Efficacy (ED50) Against Escherichia coli in Murine Systemic Infection |
|---|---|
| Target Compound Data | ED50 = 1.4 mg/kg (oral) |
| Comparator Or Baseline | Aztreonam: Not orally bioavailable; requires parenteral administration. In vitro MIC comparison: aztreonam ~2x more potent than tigemonam. |
| Quantified Difference | Tigemonam is orally active with ED50 1.4 mg/kg; aztreonam is not orally bioavailable, precluding direct oral ED50 comparison. In vivo, oral tigemonam outperforms subcutaneous aztreonam in some infection models. |
| Conditions | Murine systemic infection model; oral administration of tigemonam. |
Why This Matters
This demonstrates that tigemonam dicholine provides a functional oral option for monobactam research, achieving in vivo efficacy unattainable with the parenteral-only comparator aztreonam.
- [1] Clark JM, Olsen SJ, Weinberg DS, Dalvi M, Whitney RR, Bonner DP, Sykes RB. In vivo evaluation of tigemonam, a novel oral monobactam. Antimicrob Agents Chemother. 1987 Feb;31(2):226-9. PMID: 3551831. View Source
